molecular formula C7H6N2O3 B2395084 Methyl 2-formylpyrimidine-4-carboxylate CAS No. 1823354-99-9

Methyl 2-formylpyrimidine-4-carboxylate

Cat. No.: B2395084
CAS No.: 1823354-99-9
M. Wt: 166.136
InChI Key: PNDHGYFQHOLPMG-UHFFFAOYSA-N
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Description

Methyl 2-formylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H6N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formylpyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrimidine ring using a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-formylpyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-formylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations and interactions with nucleophiles. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formylpyridine-4-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 2-formylthiazole-4-carboxylate: Contains a thiazole ring instead of a pyrimidine ring.

    Methyl 2-formylimidazole-4-carboxylate: Features an imidazole ring instead of a pyrimidine ring.

Uniqueness

Methyl 2-formylpyrimidine-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate group on the pyrimidine ringIts pyrimidine ring structure also distinguishes it from similar compounds with different heterocyclic rings .

Properties

IUPAC Name

methyl 2-formylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)5-2-3-8-6(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHGYFQHOLPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823354-99-9
Record name methyl 2-formylpyrimidine-4-carboxylate
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